molecular formula C7H6F3NO2S B2618090 2-Trifluoromethanesulfonylaniline CAS No. 17095-18-0

2-Trifluoromethanesulfonylaniline

Cat. No.: B2618090
CAS No.: 17095-18-0
M. Wt: 225.19
InChI Key: IVCPCVYYLSLUSY-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylaniline is an aromatic amine derivative featuring a trifluoromethanesulfonyl (-SO₂CF₃) substituent at the ortho position of the aniline ring. This electron-withdrawing group (EWG) significantly alters the electronic and steric properties of the molecule, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s strong EWG reduces the nucleophilicity of the amine group, which can influence reaction pathways and selectivity in coupling or substitution reactions .

Recent commercial data indicates that this compound has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name

2-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-4-2-1-3-5(6)11/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCPCVYYLSLUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17095-18-0
Record name 2-trifluoromethanesulfonylaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethanesulfonylaniline typically involves the reaction of N-phenylhydroxylamine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and in a solvent like dichloromethane. The mixture is cooled to 0°C, and the trifluoromethanesulfonyl chloride is added dropwise. The reaction proceeds with stirring for about 10 minutes, yielding the product with a high purity after purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethanesulfonylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles and can be carried out in polar solvents.

    Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the trifluoromethylsulfonyl group.

Scientific Research Applications

2-Trifluoromethanesulfonylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethanesulfonylaniline involves its interaction with specific molecular targets, although detailed studies are limited. The trifluoromethylsulfonyl group is known to influence the compound’s reactivity and interaction with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The trifluoromethanesulfonyl group distinguishes 2-trifluoromethanesulfonylaniline from other aniline derivatives. Below is a comparative analysis of key analogs:

Compound Substituent(s) Key Applications Electronic Effect Stability Notes
This compound -SO₂CF₃ (ortho) Chemical intermediate Strong EWG; reduces amine reactivity High thermal stability
Metsulfuron-methyl -SO₂CH₃ (sulfonylurea) Herbicide Moderate EWG; enhances herbicidal activity Stable in acidic conditions
Tofenamic acid -CH₃ (diphenylamine) NSAID (anti-inflammatory) Weak EWG; balances lipophilicity Moderate stability
Triflusulfuron-methyl -SO₂CF₃ (sulfonylurea) Herbicide Strong EWG; improves plant uptake High photostability

Key Observations :

  • Electron-Withdrawing Strength : The -SO₂CF₃ group in this compound is stronger than -SO₂CH₃ (metsulfuron-methyl) or -CH₃ (tofenamic acid), leading to greater deactivation of the aromatic ring. This property is critical in directing electrophilic substitution reactions.
  • Agrochemical Relevance: Sulfonylurea herbicides like triflusulfuron-methyl share the -SO₂CF₃ group, which enhances lipid solubility and target-site binding in plants .
  • Pharmaceutical Contrast: Tofenamic acid, a diphenylamine analog, lacks strong EWGs, enabling its function as a nonsteroidal anti-inflammatory drug (NSAID). The absence of -SO₂CF₃ in tofenamic acid highlights how substituent choice balances reactivity and biological activity .

Comparative Reactivity :

  • Nucleophilic Substitution : The -SO₂CF₃ group in this compound reduces the amine’s nucleophilicity compared to unsubstituted aniline, requiring harsher conditions for reactions like diazotization or amidation.
  • Suzuki Coupling : EWGs typically enhance coupling efficiency in palladium-catalyzed reactions. This property is exploited in sulfonylurea herbicides (e.g., triflusulfuron-methyl), where the -SO₂CF₃ group aids in stabilizing transition states .

Stability and Commercial Availability

  • Discontinuation Status : this compound is listed as discontinued across all package sizes by CymitQuimica . This may reflect synthetic challenges (e.g., handling corrosive intermediates like trifluoromethanesulfonic acid) or competition from analogs with better cost-performance ratios.
  • Alternatives : Compounds like 2-nitroaniline or 2-sulfonylaniline derivatives (e.g., metsulfuron-methyl precursors) are more commonly used due to established synthetic protocols and commercial availability.

Biological Activity

2-Trifluoromethanesulfonylaniline, with the chemical formula C7H6F3NO2S, is a sulfonamide derivative that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to an aniline moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several pathogens, showcasing its potential as a therapeutic agent in treating bacterial infections.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the trifluoromethanesulfonyl group may enhance the compound's ability to penetrate bacterial cell walls or interfere with essential metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulation.

Case Study: Breast Cancer Cell Line

A specific study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2570
5045

This data indicates that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The trifluoromethanesulfonyl group may enhance lipophilicity, allowing better membrane permeability and facilitating interactions with intracellular targets such as enzymes and receptors involved in critical signaling pathways.

Enzymatic Inhibition

Preliminary studies have identified that this compound may inhibit certain enzymes linked to cancer progression and microbial resistance. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both bacteria and tumor cells.

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